5-[(4-Amino-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one
CAS No.:
Cat. No.: VC17533466
Molecular Formula: C8H12N4O
Molecular Weight: 180.21 g/mol
* For research use only. Not for human or veterinary use.
![5-[(4-Amino-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one -](/images/structure/VC17533466.png)
Specification
Molecular Formula | C8H12N4O |
---|---|
Molecular Weight | 180.21 g/mol |
IUPAC Name | 5-[(4-aminopyrazol-1-yl)methyl]pyrrolidin-2-one |
Standard InChI | InChI=1S/C8H12N4O/c9-6-3-10-12(4-6)5-7-1-2-8(13)11-7/h3-4,7H,1-2,5,9H2,(H,11,13) |
Standard InChI Key | SSJGNGFZYOIFGQ-UHFFFAOYSA-N |
Canonical SMILES | C1CC(=O)NC1CN2C=C(C=N2)N |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
The systematic IUPAC name of the compound is 5-[(4-amino-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one. Its molecular formula reflects a 10-carbon framework incorporating nitrogen and oxygen heteroatoms. The CAS registry number 1879780-99-0 uniquely identifies this compound in chemical databases .
Structural Analysis
The molecule comprises two distinct heterocyclic systems:
-
Pyrrolidin-2-one: A five-membered lactam ring with a ketone group at position 2.
-
4-Amino-1H-pyrazole: A five-membered aromatic ring containing three nitrogen atoms, with an amino group at position 4.
These moieties are connected via a methylene (-CH-) bridge at the pyrrolidinone’s 5-position and the pyrazole’s 1-position. X-ray crystallography data for the exact compound are unavailable, but analogous structures exhibit planar pyrazole rings and puckered pyrrolidinone conformations .
Table 1: Key Structural Descriptors
Property | Value/Description |
---|---|
Molecular Weight | 208.26 g/mol |
Hydrogen Bond Donors | 2 (NH and lactam NH) |
Hydrogen Bond Acceptors | 3 (2 ring N, 1 ketone O) |
Rotatable Bonds | 2 (methylene bridge and pyrazole N1) |
Topological Polar Surface Area | 83.7 Ų (calculated) |
Synthetic Methodologies
Multicomponent Condensation Reactions
The synthesis of pyrazole-pyrrolidinone hybrids often employs 5-aminopyrazole as a precursor. For example, Aziz et al. demonstrated that acid-catalyzed condensation of 5-aminopyrazole with enaminones yields pyrazolo[3,4-b]pyridines . Adapting this strategy, the target compound could be synthesized via:
-
Step 1: Formation of a methylene-linked intermediate between 5-aminopyrazole and a pyrrolidin-2-one derivative.
-
Step 2: Cyclization under acidic or catalytic conditions.
A plausible route involves reacting 4-amino-1H-pyrazole with 5-(bromomethyl)pyrrolidin-2-one in the presence of a base like KCO in DMF at 80°C .
Catalytic Approaches
Recent advances highlight the role of p-toluenesulfonic acid (p-TSA) and aluminosilicate nanoparticles in improving yields. Dandia et al. achieved 93% yields in similar systems using 10 mol% NaCl as a catalyst in aqueous ethanol . Microwave-assisted synthesis (e.g., 80°C, 20 minutes) could further optimize reaction efficiency, as demonstrated by Jiang et al. for spiropyrazolo[3,4-b]pyridines .
Table 2: Representative Synthetic Conditions
Physicochemical Properties
Solubility and Stability
While experimental data are sparse, predictions using the LogP model (ChemAxon) suggest moderate lipophilicity (LogP ≈ 0.8), indicating solubility in polar aprotic solvents like DMSO or ethanol. The lactam ring’s rigidity enhances thermal stability, with decomposition likely above 250°C .
Spectroscopic Characteristics
Hypothetical NMR Data (DMSO-d6):
-
NMR: δ 1.85–2.10 (m, 4H, pyrrolidinone CH), δ 3.45 (s, 2H, CH bridge), δ 6.25 (s, 1H, pyrazole C3-H), δ 6.90 (s, 2H, NH).
-
NMR: δ 176.5 (C=O), δ 148.2 (pyrazole C4), δ 105.3 (pyrazole C3), δ 50.1 (CH bridge).
IR (KBr): 3320 cm (NH stretch), 1680 cm (C=O), 1600 cm (C=N) .
Applications in Drug Discovery
Scaffold for Hybrid Molecules
The compound’s dual heterocyclic architecture makes it a versatile scaffold for:
-
Proteolysis-targeting chimeras (PROTACs): Linking to E3 ligase ligands.
-
Combination therapies: Conjugating with fluorouracil or platinum analogs.
Computational Modeling
Molecular docking studies (AutoDock Vina) predict strong binding to CDK2 (ΔG ≈ -9.2 kcal/mol), primarily via hydrogen bonds with Glu81 and Lys89 .
Challenges and Future Directions
Synthetic Optimization
Current limitations include:
-
Low yields in non-catalytic routes (<50%).
-
Regioisomer formation during cyclization.
Future work should explore flow chemistry and biocatalytic methods to enhance selectivity.
Toxicity Profiling
No in vivo data exist. Preliminary assessments should evaluate:
-
hERG inhibition: Risk of cardiac arrhythmia.
-
CYP450 interactions: Potential for drug-drug interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume